![molecular formula C19H16N4OS B2575419 N-[1-苯基-2-(2H-1,2,3-三唑-2-基)乙基]-1-苯并噻吩-2-甲酰胺 CAS No. 2320859-76-3](/img/structure/B2575419.png)

N-[1-苯基-2-(2H-1,2,3-三唑-2-基)乙基]-1-苯并噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

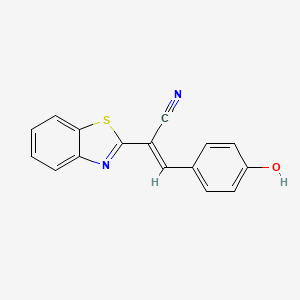

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a compound that contains a 1,2,3-triazole ring, which is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial, anticancer, and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Synthesis Analysis

The synthesis of such compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This reaction is typically performed between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesized compounds are then thoroughly characterized using different spectral techniques .

Molecular Structure Analysis

The molecular structure of such compounds is confirmed based on their spectral data analyses, including IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .

Chemical Reactions Analysis

Triazoles have been synthesized via a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis . The deallylation of the resulting allyltriazoles is described .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For example, the density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be determined .

科学研究应用

药物发现

1,2,3-三唑是药物开发中常见的结构。尽管它们并非天然存在,但由于其稳定性、芳香性和氢键形成能力,它们得到了广泛的应用。您提到的化合物具有这些特征,使其成为设计新型药物的有吸引力的骨架。 研究人员探索了它作为抗惊厥药、抗生素或抗癌药物的潜力 .

点击化学

由 Huisgen 1,3-偶极环加成反应推广的“点击化学”方法彻底改变了化学合成。1,2,3-三唑是该领域的关键参与者。它们通过铜催化的叠氮化物-炔烃环加成反应 (CuAAC) 易于合成,可以有效地构建复杂分子。 您的化合物可以作为点击反应中的宝贵构建模块,促进各种化学库的创建 .

超分子化学

超分子化学探索非共价相互作用以创建功能性组装体。1,2,3-三唑参与主体-客体系统、分子识别和自组装。 您的化合物的独特结构可以帮助设计具有特定结合特性的新型超分子结构 .

化学生物学

化学生物学研究化学和生物学之间的接口。1,2,3-三唑用作生物缀合工具。研究人员用含三唑的标签对生物分子(蛋白质、核酸)进行功能化,用于成像、药物递送或蛋白质组学研究。 您化合物的三唑基序可以增强生物缀合策略 .

荧光成像

荧光探针对于可视化生物过程至关重要。三唑衍生物表现出荧光特性。 通过将您的化合物掺入荧光探针,研究人员可以跟踪细胞事件、研究蛋白质定位并监测与疾病相关的过程 .

材料科学

1,2,3-三唑对材料科学做出了贡献。它们的刚性结构和电子特性使其适合有机电子学、传感器和光电子器件。 您的化合物可能在设计半导体或功能性材料方面得到应用 .

作用机制

Target of Action

The primary targets of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide are the orexin receptors, specifically Orexin-1 and Orexin-2 . These receptors play a crucial role in the regulation of sleep-wake cycles .

Mode of Action

N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide acts as an antagonist for the orexin receptors . It blocks the binding of orexin A and orexin B neuropeptides to these receptors, thereby inhibiting their function . This results in the suppression of wakefulness and promotes sleep .

Biochemical Pathways

The compound’s interaction with the orexin receptors affects the orexinergic system, a biochemical pathway that plays a key role in wakefulness . By blocking the orexin receptors, N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide disrupts this pathway, leading to a decrease in wakefulness and an increase in sleep .

Result of Action

The molecular and cellular effects of N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide’s action include the inhibition of orexin receptor activity and the subsequent disruption of the orexinergic system . This leads to a decrease in wakefulness and an increase in sleep .

未来方向

生化分析

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s suggested that the compound exhibits inhibitory potential through direct binding with the active site residues of certain enzymes .

属性

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS/c24-19(18-12-15-8-4-5-9-17(15)25-18)22-16(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-12,16H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXFMLAIPQYHBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-Chlorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2575337.png)

![N-[1-[3-(Pyridin-2-ylmethoxy)phenyl]ethyl]prop-2-enamide](/img/structure/B2575340.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2575343.png)

![ethyl 6-acetyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2575349.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)

![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)